2-Ethoxy-5-fluoropyridine
Overview
Description
2-Ethoxy-5-fluoropyridine: is an organic compound with the molecular formula C7H8FNO . It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by ethoxy and fluorine groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-fluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-ethoxypyridine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding this compound with high selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-5-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The ethoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Coupling reactions: Formation of biaryl compounds.
Scientific Research Applications
2-Ethoxy-5-fluoropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design .
Comparison with Similar Compounds
2-Ethoxypyridine: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
5-Fluoropyridine: Lacks the ethoxy group, leading to variations in solubility and interaction with other molecules.
2-Fluoropyridine: Similar in structure but without the ethoxy group, affecting its overall properties.
Uniqueness: 2-Ethoxy-5-fluoropyridine is unique due to the presence of both ethoxy and fluorine groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethoxy-5-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLKQVFQPMQDIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718246 | |
Record name | 2-Ethoxy-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858675-61-3 | |
Record name | 2-Ethoxy-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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